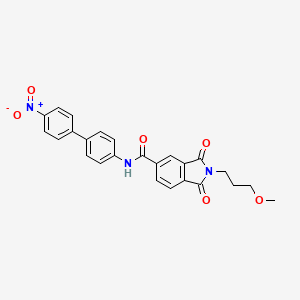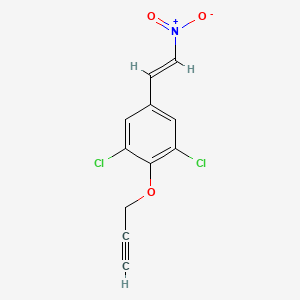
1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene
Overview
Description
1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene, also known as DCNP, is a chemical compound that has been widely studied for its potential applications in scientific research. DCNP is a member of the nitrobenzene family and has a molecular weight of 315.15 g/mol.
Mechanism of Action
1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene works by binding to the active site of PTP1B, preventing it from dephosphorylating its target proteins. This leads to an increase in the phosphorylation of insulin receptor substrate-1 (IRS-1), which in turn activates the insulin signaling pathway and improves glucose uptake in cells. 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene has also been shown to inhibit other PTPs, such as SHP-2 and TC-PTP, which are involved in a variety of cellular processes.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene has also been used as a research tool to study the biochemical and physiological effects of PTP inhibition. Studies have shown that 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene treatment can improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines in macrophages.
Advantages and Limitations for Lab Experiments
One advantage of using 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene in lab experiments is its selectivity for PTP1B, which allows for the specific inhibition of this enzyme without affecting other PTPs. However, 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene has also been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for research on 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene. Another direction is the investigation of the effects of 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene on other cellular processes, such as cell proliferation and differentiation. Finally, the therapeutic potential of 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene for the treatment of obesity and type 2 diabetes should be further explored in preclinical and clinical studies.
Scientific Research Applications
1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene has been used in scientific research as a tool to study the function of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a critical role in regulating cellular signaling pathways. 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene has been shown to selectively inhibit a specific PTP called PTP1B, which has been implicated in the development of obesity and type 2 diabetes. By inhibiting PTP1B, 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene has the potential to improve insulin sensitivity and glucose metabolism, making it a promising candidate for the development of new therapies for these diseases.
properties
IUPAC Name |
1,3-dichloro-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c1-2-5-17-11-9(12)6-8(7-10(11)13)3-4-14(15)16/h1,3-4,6-7H,5H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEZMBMADULELL-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1Cl)C=C[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1Cl)/C=C/[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4703096.png)


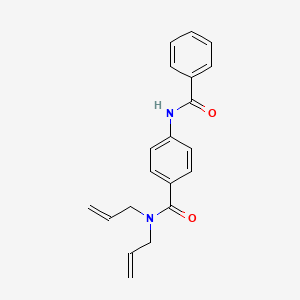
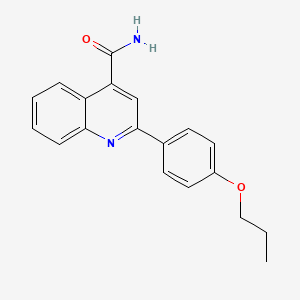
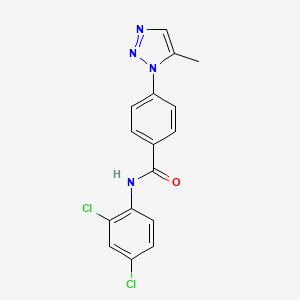

![9-{2-hydroxy-3-[(tetrahydro-2-furanylmethyl)amino]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one hydrochloride](/img/structure/B4703153.png)
![N-(2,6-dichlorophenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4703154.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4703162.png)
